molecular formula C11H16N2OS B1374169 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 1339071-24-7

2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1374169
CAS RN: 1339071-24-7
M. Wt: 224.32 g/mol
InChI Key: OIHXZTFULQKVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a heterocyclic organic compound . It has a molecular formula of C11H16N2OS and a molecular weight of 224.32 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, the synthesis of target azomethines was carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol .


Molecular Structure Analysis

The molecular structure of “2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” consists of a benzothiophene ring, which is a sulfur-containing heterocycle, attached to an amide group .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, which include “2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide”, are a very important class of heterocyclic compounds. They have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis of Pyrazolone Moieties

“2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” has been used in the synthesis of pyrazolone moieties via diazo coupling .

Breast Cancer Treatment

Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate, a derivative of “2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide”, has been used in the discovery of new apoptosis-inducing agents for breast cancer . It has shown interesting antiproliferative potential with IC 50 from 23.2 to 95.9 µM .

Synthesis of Thieno[2,3-d][1,3]thiazin-4-one

An interesting cyclization was obtained when the amino-ester of “2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .

Synthesis of Benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

The amino-ester of “2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” was cyclized to benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one .

Inhibition of Nonsense-Mediated mRNA Decay (NMD)

A tetrahydroquinoxalinyl-thiophenecarboxylate compound, which could be a derivative of “2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide”, has been found to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner .

properties

IUPAC Name

2-amino-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-11(2)4-3-6-7(5-11)15-10(13)8(6)9(12)14/h3-5,13H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHXZTFULQKVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC(=C2C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.